
n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-Fluoren-9-yl)-2,2,2-trifluoroacetamide, also known as Fmoc-Cl, is a commonly used reagent in organic chemistry for the protection of amino acids during peptide synthesis. Fmoc-Cl is a white crystalline compound that is soluble in organic solvents such as dichloromethane and dimethylformamide.
Wirkmechanismus
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide reacts with the amino group of an amino acid to form an amide bond, protecting the amino group from further reactions. This allows for the selective synthesis of peptides, as only the unprotected amino groups will react with other reagents.
Biochemical and Physiological Effects:
n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide has no known biochemical or physiological effects, as it is used solely as a reagent in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in peptide synthesis is its ability to selectively protect amino groups, allowing for the synthesis of complex peptides with high yields. However, n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is a toxic and irritant compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents used in peptide synthesis.
Zukünftige Richtungen
Future research in the field of peptide synthesis may focus on the development of more efficient and cost-effective methods for protecting amino groups. Additionally, there may be potential applications for n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide in other areas of organic chemistry, such as the synthesis of new materials and polymers.
Synthesemethoden
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide can be synthesized through a reaction between 9-fluorenone and trifluoroacetic anhydride in the presence of a Lewis acid catalyst. This reaction results in the formation of N-(9H-fluoren-9-yl)trifluoroacetamide, which is then treated with thionyl chloride to yield n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide.
Wissenschaftliche Forschungsanwendungen
N-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is widely used in the field of peptide synthesis, as it allows for the selective protection of amino groups in peptides. This reagent is used to create peptide bonds between amino acids, which are the building blocks of proteins. n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide is also used in the synthesis of other bioactive compounds, such as nucleosides and carbohydrates.
Eigenschaften
CAS-Nummer |
1493-54-5 |
|---|---|
Produktname |
n-(9h-Fluoren-9-yl)-2,2,2-trifluoroacetamide |
Molekularformel |
C15H10F3NO |
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
N-(9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)14(20)19-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,19,20) |
InChI-Schlüssel |
AGVIFRIDPJTZJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C(F)(F)F |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




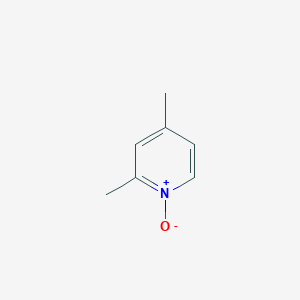
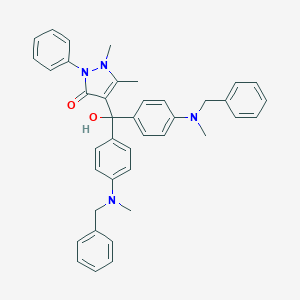
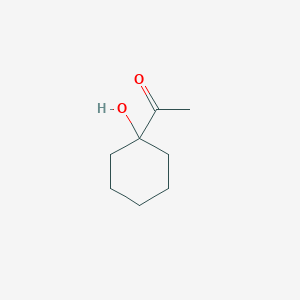

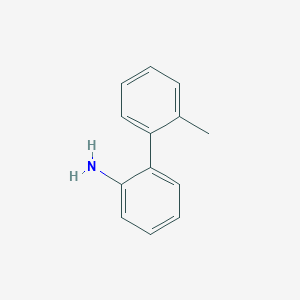

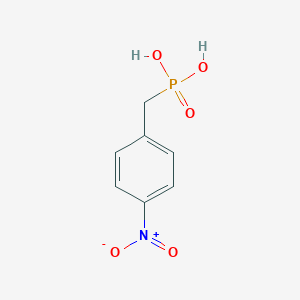
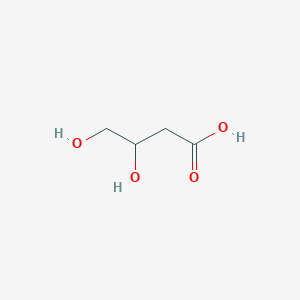
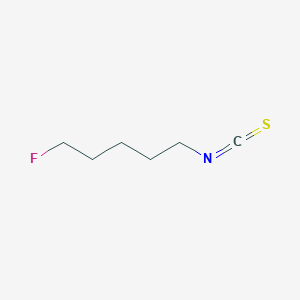
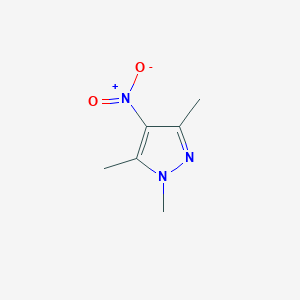
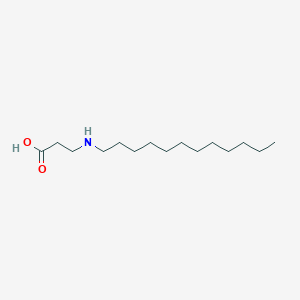
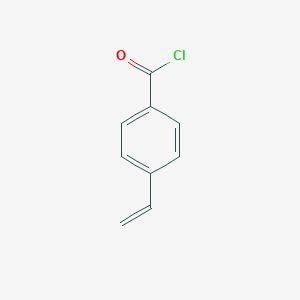
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)